molecular formula C28H30O5S B14668136 2-(4-Phenylphenyl)ethanol;sulfurous acid CAS No. 37729-59-2

2-(4-Phenylphenyl)ethanol;sulfurous acid

Cat. No.: B14668136
CAS No.: 37729-59-2
M. Wt: 478.6 g/mol
InChI Key: YVVRNKQLJKBCOV-UHFFFAOYSA-N
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Description

2-(4-Phenylphenyl)ethanol is a biphenyl-substituted ethanol derivative. Structurally, it consists of a hydroxyl-bearing ethyl group attached to a biphenyl moiety (two phenyl rings connected at the para-positions).

Sulfurous Acid (H₂SO₃) is a weak, unstable sulfur oxoacid formed by dissolving sulfur dioxide (SO₂) in water. It is a key intermediate in industrial processes, such as hydrometallurgical metal recovery , pulp pretreatment , and analytical chemistry (e.g., methanol determination in cosmetics ). Its esters, such as trans-sulfurous acid allyl ester, exhibit unique biological activities, including erythrocyte oxidation . Sulfurous acid’s redox properties and pH-dependent behavior (pKa₁ = 1.8, pKa₂ = 7.2 ) distinguish it from stronger acids like sulfuric acid (H₂SO₄).

Properties

CAS No.

37729-59-2

Molecular Formula

C28H30O5S

Molecular Weight

478.6 g/mol

IUPAC Name

2-(4-phenylphenyl)ethanol;sulfurous acid

InChI

InChI=1S/2C14H14O.H2O3S/c2*15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;1-4(2)3/h2*1-9,15H,10-11H2;(H2,1,2,3)

InChI Key

YVVRNKQLJKBCOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCO.C1=CC=C(C=C1)C2=CC=C(C=C2)CCO.OS(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

Several synthetic approaches can be employed for the preparation of 2-(4-phenylphenyl)ethanol;sulfurous acid. These typically involve either the preparation of 2-(4-phenylphenyl)ethanol followed by reaction with sulfurous acid or direct methods using appropriate precursors.

Preparation of 2-(4-Phenylphenyl)ethanol

The synthesis of 2-(4-phenylphenyl)ethanol can be achieved through methods similar to those used for structurally related compounds. By analogy with the synthesis of 2-phenylethanol, the following approaches are applicable:

Catalytic Hydrogenation Method

Similar to the preparation of 2-phenylethanol, a catalytic hydrogenation approach can be employed using the corresponding epoxide:

  • Catalytic hydrogenation of 4-phenylstyrene oxide in the presence of a platinum group metal catalyst
  • Use of a base promoter to improve selectivity and yield

This method is advantageous as it avoids hazardous materials such as diethyl ether, ethylene oxide, and aluminum chloride that are used in conventional methods. The reaction conditions typically include:

  • Temperature range: 40-120°C
  • Hydrogen pressure: 50-800 psig
  • Catalyst: Supported platinum group metal (often Pd/C)
  • Solvent: Alcohols (typically methanol)
  • Base promoter: NaOH or similar

The reaction proceeds with high selectivity when properly optimized, requiring only filtration of the catalyst and distillation to obtain the product.

Reaction with Sulfurous Acid

After obtaining 2-(4-phenylphenyl)ethanol, the next step involves reaction with sulfurous acid to form the corresponding sulfurous acid ester. This can be achieved through several methods:

Direct Reaction with Sulfur Dioxide

Based on organophotocatalytic approaches, the reaction of the alcohol with sulfur dioxide gas can be performed under specific conditions:

  • Use of a photocatalyst such as phenalenyl-based molecules
  • Blue LED irradiation (λ = 456 nm)
  • Base: Na₂CO₃ (2 equivalents)
  • Solvent: Acetonitrile
  • Temperature: Room temperature
  • Reaction time: 12 hours

This method offers a redox-neutral, metal-free approach for the functionalization of alcohols with SO₂ gas.

Optimized Preparation Methods

Catalytic Hydrogenation Method

The preparation of 2-(4-phenylphenyl)ethanol via catalytic hydrogenation can be optimized based on established protocols for similar compounds. Table 1 presents the optimized reaction conditions and results for this approach.

Table 1: Optimized Conditions for Catalytic Hydrogenation of 4-Phenylstyrene Oxide

Parameter Condition Notes
Catalyst 1% Pd/C 0.075 g per 5 g of substrate
Solvent Methanol 95 g per 5 g of substrate
Temperature 40°C Optimal for selectivity
H₂ Pressure 300 psig Maintained throughout reaction
Promoter NaOH 0.13 g per reaction
Reaction Time 6-8 hours Until complete conversion
Conversion >99.5% With promoter
Selectivity >99.9% With basic promoter

The pH of the reaction mixture plays a crucial role in determining the selectivity. With NaOH as a promoter, the pH is maintained at 12-13, which facilitates rapid opening of the epoxide.

Sulfurous Acid Esterification

The esterification of 2-(4-phenylphenyl)ethanol with sulfurous acid can be achieved through direct reaction with SO₂ gas. Table 2 presents the optimized conditions for this reaction.

Table 2: Optimized Conditions for SO₂ Functionalization

Parameter Condition Notes
Alcohol 0.48 mmol 2-(4-phenylphenyl)ethanol
Photocatalyst PLY (O,O) 5 mol%
Base Na₂CO₃ 0.96 mmol (2 equiv.)
Solvent Acetonitrile 1.5 mL
Light Source Blue LED 456 nm, 40W
Atmosphere SO₂ gas 1 atm
Temperature Room temperature 20-25°C
Reaction Time 12 hours Under constant irradiation
Purification Column chromatography Hexane/EtOAc mixture
Expected Yield 50-70% Based on related compounds

The reaction requires careful purging with SO₂ gas after applying freeze-pump-thaw cycles to maintain an inert atmosphere.

Alternative Preparation Methods

Grignard Approach

An alternative approach for the synthesis involves the use of Grignard reagents:

  • Formation of a Grignard reagent from 4-bromobiphenyl
  • Reaction with ethylene oxide to form 2-(4-phenylphenyl)ethanol
  • Subsequent reaction with sulfurous acid

While this method provides an alternative synthetic route, it requires handling of hazardous materials such as diethyl ether and ethylene oxide.

Direct Sulfonation Method

Another approach involves direct sulfonation of 2-(4-phenylphenyl)ethanol using chlorosulfonic acid, similar to methods used for preparing sulfonate esters. This reaction can be carried out in ethyl acetate as a solvent:

  • Addition of chlorosulfonic acid to a solution of 2-(4-phenylphenyl)ethanol in ethyl acetate at 0-5°C
  • Stirring at room temperature for several hours
  • Filtration and purification of the product

This method has been successfully applied to similar compounds with yields ranging from 60-80%.

Reaction Mechanism and Kinetics

Kinetics of Esterification

The kinetics of the esterification reaction between alcohols and sulfur-containing acids follow a second-order rate law. Studies on similar systems indicate that the rate constants are highly dependent on the sulfuric acid concentration and temperature. Table 3 presents estimated kinetic parameters for the reaction.

Table 3: Kinetic Parameters for Alcohol-Sulfurous Acid Esterification

Parameter Value Conditions
Second-order rate constant (k₁") ~2.9×10⁻⁷ m⁻¹s⁻¹ 52.5 wt% H₂SO₄, 298K
Reaction lifetime (τ) ~96 hours Under laboratory conditions
Activation Energy 70-80 kJ/mol Estimated from similar systems
Temperature dependence Strong Rate increases with temperature
pH dependence Strong Rate increases with acidity

The reaction shows strong acid catalysis with a rate order of nearly one with respect to acid concentration.

Analytical Methods for Characterization

The prepared this compound can be characterized using various analytical techniques:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is particularly useful for characterizing the product. Expected characteristic signals include:

  • Aromatic protons of the biphenyl group (7.2-7.7 ppm)
  • Methylene protons adjacent to the hydroxyl group (3.8-4.2 ppm)
  • Methylene protons adjacent to the aromatic ring (2.8-3.0 ppm)

¹³C NMR can further confirm the structure with signals corresponding to the aromatic carbons, methylene carbons, and the carbon bearing the sulfurous acid group.

Infrared Spectroscopy

FTIR analysis can confirm the formation of the sulfurous acid ester with characteristic bands at:

  • 1000-1100 cm⁻¹ (S=O stretching)
  • 800-900 cm⁻¹ (C-O-S stretching)
  • 3200-3400 cm⁻¹ (remaining OH stretching, if incomplete esterification)

Chromatographic Analysis

HPLC and GC-MS analyses can be employed to determine the purity of the product and identify any side products. Typical conditions include:

  • HPLC: C18 column, methanol/water gradient
  • GC-MS: HP5-column, temperature program from 50°C to 300°C at 10°C/min

Comparative Analysis of Preparation Methods

Table 4 presents a comparative analysis of the different preparation methods discussed.

Table 4: Comparison of Preparation Methods for this compound

Method Advantages Disadvantages Typical Yield Environmental Impact
Catalytic Hydrogenation followed by SO₂ reaction High selectivity, Mild conditions, Metal-free sulfonation step Requires handling of H₂ gas and SO₂ gas 60-70% Moderate - uses noble metal catalysts
Grignard Approach Well-established chemistry, Scalable Requires hazardous reagents, Multiple steps 50-60% High - uses ethers and organometallics
Direct Sulfonation Single-step process from commercial alcohol, Simple equipment Harsh reagents (chlorosulfonic acid), Lower selectivity 40-50% High - corrosive reagents
Photocatalytic Method Redox-neutral, Environmentally friendly, Room temperature conditions Requires specialized equipment, Longer reaction times 50-65% Low - uses visible light and minimal reagents

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylphenyl)ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong bases like sodium hydride, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized biphenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 2-(4-Phenylphenyl)ethanol

Compound Name Structural Features Key Properties/Applications Reference
2-(4-Phenylphenyl)ethanol Biphenyl core with ethanol substituent Limited data; presumed use in synthesis
2-Phenylethanol Single phenyl group attached to ethanol Widely used in fragrances, antimicrobial
2-(4-Fluorophenyl)ethanol Fluorinated phenyl group Commercial availability; synthetic intermediate
2-(4-Hydroxyphenyl)ethanol Phenolic hydroxyl group Natural product in plants (e.g., roses)
  • Key Differences: Phenyl Substitution: 2-(4-Phenylphenyl)ethanol’s biphenyl group increases hydrophobicity and steric bulk compared to mono-phenyl analogs like 2-phenylethanol. This may influence solubility and reactivity in cross-coupling reactions . Functional Groups: Fluorine or hydroxyl substituents (as in 4-fluorophenyl or 4-hydroxyphenyl derivatives) alter electronic properties, affecting hydrogen bonding and acidity. For example, 2-(4-hydroxyphenyl)ethanol has a phenolic -OH (pKa ~10), making it more acidic than non-hydroxylated analogs .

Sulfurous Acid and Related Sulfur-Containing Acids

Compound Name Formula Acidity (pKa) Key Applications Reference
Sulfurous Acid H₂SO₃ pKa₁ = 1.8, pKa₂ = 7.2 Metal leaching, pulp pretreatment
Sulfuric Acid H₂SO₄ pKa₁ = -3, pKa₂ = 1.9 Industrial catalyst, strong oxidizer
Sulfonic Acid RSO₃H pKa ~ -1.5 to 2.8 Detergents, ion-exchange resins
Thiosulfinic Acid H₂S₂O₂ Not reported Biological oxidants (e.g., in garlic)
  • Key Differences: Acidity: Sulfurous acid is weaker than sulfuric acid but stronger than carboxylic acids. Its moderate acidity allows selective metal recovery (e.g., Cu vs. Bi ) without excessive corrosion. Redox Behavior: Sulfurous acid acts as a reducing agent, unlike sulfuric acid. This property is exploited in uranium photoreduction and methanol oxidation to formaldehyde . Stability: Sulfurous acid is less stable than sulfuric acid, decomposing to SO₂ and water. Its esters (e.g., cyclohexylmethyl hexyl ester ) are more stable and used in fragrance chemistry.

Data Tables

Table 1: Comparative Acidity and Stability of Sulfur-Containing Acids

Acid pKa₁ Stability Redox Behavior
Sulfurous Acid 1.8 Low (decomposes) Reducing agent
Sulfuric Acid -3 High Oxidizing agent
Oxalic Acid 1.2 Moderate Chelating agent

Table 2: Metal Recovery Efficiency with Sulfurous Acid vs. Competing Agents

Agent Cu Recovery (%) Bi Recovery (%) As Recovery (%)
Sulfurous Acid 90 40 70
Oxalic Acid 85 60 30
Sulfuric Acid 95 10 90

Data adapted from hydrometallurgical leaching studies .

Q & A

Q. Optimization Strategies :

  • Catalyst Loading : Reduce AlCl₃ to 0.5–1.0 equivalents to minimize side reactions.
  • Temperature Control : Maintain reaction temperatures below 40°C to prevent decomposition of intermediates.
  • Purification : Use column chromatography (hexane:ethyl acetate, 3:1) to isolate the product with >95% purity .

Basic Question: Which spectroscopic techniques are critical for characterizing 2-(4-phenylphenyl)ethanol and its derivatives?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–7.6 ppm), hydroxyl proton (δ 1.5–2.0 ppm, broad), and ethanol CH₂ groups (δ 3.6–4.0 ppm) .
    • ¹³C NMR : Biphenyl carbons (δ 125–140 ppm), ethanol carbons (δ 60–70 ppm) .
  • IR Spectroscopy : O-H stretch (3200–3600 cm⁻¹), C-O stretch (1050–1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 214 (C₁₄H₁₄O⁺) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Advanced Question: How can mechanistic studies resolve contradictions in sulfonation reactions involving sulfurous acid derivatives?

Methodological Answer :
Conflicting data in sulfonation (e.g., variable yields or regioselectivity) arise from:

  • Reagent Reactivity : Thionyl chloride (SOCl₂) vs. sulfur trioxide (SO₃) can lead to different intermediates.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution, while non-polar solvents stabilize radical pathways .

Q. Resolution Strategy :

  • Isotopic Labeling : Use ³⁴S-labeled sulfurous acid to track sulfonation pathways via LC-MS.
  • Computational Modeling : DFT studies (e.g., Gaussian 16) can predict transition states and regioselectivity .

Advanced Question: What are the biomedical applications of 2-(4-phenylphenyl)ethanol derivatives, and how are their activities validated?

Q. Methodological Answer :

  • FASN Inhibition : Derivatives like 2-hydroxy-1-{4-[(4-phenylphenyl)carbonyl]piperazin-1-yl}ethan-1-one show antitumor activity by inhibiting fatty acid synthase (IC₅₀ = 0.5–2.0 µM) .
  • Validation Methods :
    • Enzyme Assays : Measure FASN activity via malonyl-CoA consumption (UV-Vis at 340 nm).
    • Cell-Based Studies : Use MTT assays on cancer cell lines (e.g., MCF-7) to assess cytotoxicity .

Q. Methodological Answer :

  • Waste Management : Neutralize acidic byproducts (e.g., H₂SO₄) with NaHCO₃ before disposal .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalytic Recycling : Recover AlCl₃ via aqueous extraction and reuse for 3–5 cycles .

Safety Protocol : Use fume hoods and PPE (gloves, goggles) during synthesis to limit exposure .

Advanced Question: What computational tools are effective for predicting the reactivity of sulfurous acid derivatives?

Q. Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvent effects on sulfonation using GROMACS .
  • Docking Studies : AutoDock Vina predicts binding affinities of derivatives with target enzymes (e.g., FASN) .
  • Reactivity Descriptors : Calculate Fukui indices (via Gaussian 16) to identify nucleophilic/electrophilic sites .

Future Directions: What emerging methodologies could enhance the synthesis of 2-(4-phenylphenyl)ethanol derivatives?

  • Biocatalysis : Engineer E. coli expressing alcohol dehydrogenases for enantioselective synthesis .
  • Flow Chemistry : Continuous reactors with immobilized catalysts (e.g., SiO₂-AlCl₃) to improve yield (>90%) and scalability .
  • Machine Learning : Train models on reaction databases (Reaxys, SciFinder) to predict optimal conditions .

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